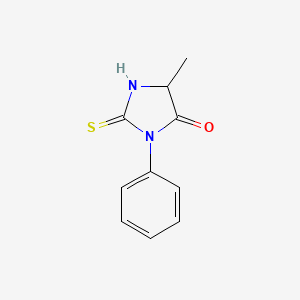

5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2OS/c1-7-9(13)12(10(14)11-7)8-5-3-2-4-6-8/h2-7H,1H3,(H,11,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGPFPXALZVOKRI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80962990 | |

| Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4333-19-1 | |

| Record name | 5-Methyl-3-phenyl-2-thioxo-4-imidazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4333-19-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hydantoin, 5-methyl-3-phenyl-2-thio- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004333191 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Methyl-3-phenyl-2-sulfanyl-3,5-dihydro-4H-imidazol-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80962990 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-methyl-3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.158 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Synthesis, Properties, and Biological Potential

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class. Thiohydantoins are a well-established scaffold in medicinal chemistry, known to exhibit a wide array of biological activities. This document delineates a robust synthetic pathway for this compound, details its fundamental physicochemical and spectroscopic properties, and explores its documented and potential pharmacological activities. By synthesizing established data with expert insights, this guide aims to serve as a critical resource for researchers engaged in the discovery and development of novel therapeutics.

Introduction: The Thiohydantoin Scaffold and Its Significance

The 2-thioxoimidazolidin-4-one, or thiohydantoin, core is a privileged structure in drug discovery, conferring a unique combination of steric and electronic properties that facilitate interactions with a diverse range of biological targets.[1] The presence of both hydrogen bond donors and acceptors, coupled with a thiocarbonyl group, allows for multifaceted binding modes within protein active sites. Modifications at the N1, N3, and C5 positions of the thiohydantoin ring have yielded compounds with a broad spectrum of pharmacological activities, including anticonvulsant, antiviral, anticancer, antibacterial, and anti-inflammatory properties.[2]

This compound, also known as phenylthiohydantoin (PTH)-alanine, is a specific derivative that has garnered interest due to its accessible synthesis from readily available precursors and its potential to serve as a foundational molecule for further structural elaboration.[3] This guide will provide an in-depth exploration of this compound, from its synthesis to its potential therapeutic applications.

Synthesis and Characterization

The synthesis of this compound is efficiently achieved through the condensation of the amino acid L-alanine with phenyl isothiocyanate. This reaction, a variation of the Edman degradation chemistry, provides a reliable and scalable route to the desired product.

Synthetic Workflow

The synthesis proceeds via a two-step, one-pot reaction. The initial step involves the reaction of the amino group of alanine with phenyl isothiocyanate to form a phenylthiocarbamoyl (PTC) amino acid derivative. Subsequent acid-catalyzed cyclization and dehydration yield the stable this compound ring.[4]

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Materials:

-

L-Alanine

-

Phenyl isothiocyanate (PITC)

-

Triethylamine (Et3N)

-

Dimethylformamide (DMF)

-

Water (H2O)

-

Hydrochloric acid (HCl), 6N

Procedure: [4]

-

Reaction Setup: In a round-bottom flask, dissolve L-alanine in a mixture of DMF and water. Add triethylamine to the solution to act as a base.

-

Addition of PITC: To the stirred solution, add phenyl isothiocyanate dropwise at room temperature. The reaction is typically allowed to proceed for several hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Cyclization: After the formation of the PTC-amino acid intermediate is complete, acidify the reaction mixture by the slow addition of 6N HCl. The mixture is then heated to reflux for approximately one hour to facilitate cyclization and the formation of the thiohydantoin ring.

-

Workup and Purification: Upon cooling, the product often precipitates out of the solution. The solid is collected by filtration, washed with cold water, and then dried. Recrystallization from a suitable solvent system, such as ethanol/water, can be performed to obtain a purified product.

Physicochemical and Spectroscopic Properties

A thorough understanding of the physicochemical properties of this compound is essential for its application in drug development, including formulation and pharmacokinetic studies.

Core Properties

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₀N₂OS | [3] |

| Molecular Weight | 206.27 g/mol | [3] |

| CAS Number | 4333-19-1 | [3] |

| IUPAC Name | 5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one | [3] |

| Appearance | White to off-white crystalline solid | General knowledge |

| XLogP3 | 1.7 | [3] |

Spectroscopic Data Interpretation

Spectroscopic analysis is critical for the structural elucidation and confirmation of the synthesized compound.

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the methyl protons (a doublet), the methine proton at the C5 position (a quartet), and the aromatic protons of the phenyl ring. The NH proton will appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will display distinct peaks for the thiocarbonyl carbon (C2), the carbonyl carbon (C4), the C5 carbon, the methyl carbon, and the carbons of the phenyl ring.

-

Infrared (IR) Spectroscopy: The IR spectrum will exhibit characteristic absorption bands for the N-H stretching vibration, C=O (amide) stretching, and C=S (thiocarbonyl) stretching.[5]

-

Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation patterns for thiohydantoins can also be observed.[3]

Biological Activities and Therapeutic Potential

While specific biological activity data for this compound is not extensively reported in publicly available literature, the broader class of 2-thioxoimidazolidin-4-one derivatives has demonstrated significant potential in several therapeutic areas. The insights gained from these related compounds provide a strong rationale for the further investigation of the title compound.

Anticancer Activity

Numerous studies have highlighted the anticancer potential of 2-thioxoimidazolidin-4-one derivatives. These compounds have been shown to exhibit cytotoxic effects against a variety of cancer cell lines, including hepatocellular carcinoma (HepG2) and breast carcinoma (MCF-7). For certain derivatives, IC₅₀ values have been reported in the low micromolar and even nanomolar range.[6][7]

Potential Mechanisms of Action: The anticancer activity of thiohydantoins is believed to be multifactorial. Some proposed mechanisms include:

-

Inhibition of Androgen Receptor Signaling: Certain thiohydantoin derivatives, such as enzalutamide, are potent androgen receptor antagonists used in the treatment of prostate cancer.[2]

-

Induction of Apoptosis: Thiazolidinone-based compounds, structurally related to thiohydantoins, have been shown to induce apoptosis in cancer cells.[8]

-

Inhibition of Key Enzymes: Derivatives have been identified as inhibitors of enzymes crucial for cancer cell survival and proliferation, such as NADPH oxidase (NOX).[9]

Caption: Potential mechanisms of anticancer activity for thiohydantoin derivatives.

Antimicrobial Activity

Thiohydantoin derivatives have also been investigated for their antimicrobial properties. Studies have shown that certain compounds in this class exhibit activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains.[1] The minimum inhibitory concentration (MIC) values for some derivatives have been found to be in the low microgram per milliliter range.[10]

Potential Mechanisms of Action: The antimicrobial action of thiohydantoins may involve:

-

Enzyme Inhibition: Targeting essential bacterial enzymes, such as those involved in cell wall synthesis or DNA replication.

-

Disruption of Cell Membrane Integrity: Altering the permeability of the microbial cell membrane, leading to cell death.

Conclusion and Future Directions

This compound is a readily synthesizable compound with a chemical scaffold that is well-represented in a multitude of biologically active molecules. While specific pharmacological data for this particular derivative is limited, the extensive research on the broader class of 2-thioxoimidazolidin-4-ones provides a compelling basis for its further investigation.

Future research should focus on:

-

Comprehensive Biological Screening: Evaluating the cytotoxic activity of this compound against a diverse panel of cancer cell lines and its antimicrobial activity against a broad spectrum of pathogens.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues with modifications at the methyl and phenyl positions to identify key structural features that enhance biological activity and selectivity.

-

Mechanistic Studies: Elucidating the precise molecular targets and mechanisms of action for any observed biological effects.

This technical guide serves as a foundational resource to stimulate and support these future research endeavors, with the ultimate goal of unlocking the full therapeutic potential of this compound and its derivatives.

References

- 1. jchemrev.com [jchemrev.com]

- 2. mdpi.com [mdpi.com]

- 3. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Item - Simple and Efficient Synthesis of 5-Substituted-3-phenyl-2-thioxoimidazolidin-4-one Derivatives from S-Amino Acids and Phenylisothiocyanate in Et3N/DMF-H2O - figshare - Figshare [figshare.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Evaluation of Anticancer and Antibacterial Activity of Four 4-Thiazolidinone-Based Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Synthesis and biological evaluation of 3-substituted 5-benzylidene-1-methyl-2-thiohydantoins as potent NADPH oxidase (NOX) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Exploration of the Antimicrobial Effects of Benzothiazolylthiazolidin-4-One and In Silico Mechanistic Investigation - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Synthesis of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one

Abstract

This guide provides a comprehensive technical overview of the synthesis of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, a prominent member of the thiohydantoin class of heterocyclic compounds. Thiohydantoins are crucial scaffolds in medicinal chemistry, exhibiting a wide range of biological activities, and serve as key intermediates in synthetic organic chemistry.[1][2] This document, intended for researchers and drug development professionals, details the prevalent and reliable synthetic methodology, delves into the underlying reaction mechanism, presents a validated experimental protocol, and outlines the necessary characterization and safety protocols. The primary focus is on the well-established reaction of DL-alanine with phenyl isothiocyanate, a method prized for its efficiency and mechanistic clarity, drawing parallels to the foundational Edman degradation chemistry used in peptide sequencing.[3][4][5]

Introduction and Strategic Overview

This compound, also known as Phenylthiohydantoin-Alanine (PTH-Alanine), is a derivative of 2-thiohydantoin.[6] The 2-thiohydantoin core is a sulfur analog of hydantoin and is a privileged structure in drug discovery, with derivatives showing potential as antimicrobial, anti-inflammatory, and anticarcinogenic agents.[7]

The synthesis of this target molecule can be approached via several routes, with the most common strategies beginning from α-amino acids.[1][8]

-

Reaction with Isothiocyanates: This is the most widely employed and versatile method. It involves the coupling of an α-amino acid (alanine) with an isothiocyanate (phenyl isothiocyanate). This route offers high yields and a well-understood, controllable reaction mechanism.[9][10][11]

-

Reaction with Thiourea: A simpler, more economical approach involves heating an α-amino acid directly with thiourea.[7][12][13] While advantageous for its low cost and operational simplicity, this method often requires high temperatures (e.g., 180°C) and can be less substrate-tolerant than the isothiocyanate method.[7]

For this guide, we will focus on the isothiocyanate pathway due to its robustness, reproducibility, and the high purity of the resulting product, making it the superior choice for pharmaceutical and research applications.

Reaction Mechanism: The Edman-Type Cyclization

The synthesis from an amino acid and phenyl isothiocyanate proceeds in two distinct, sequential steps: coupling and cyclization. This process is mechanistically analogous to the Edman degradation used for N-terminal sequencing of proteins.[3]

-

Step 1: Phenylthiocarbamoyl (PTC) Adduct Formation: The reaction is initiated by the nucleophilic attack of the α-amino group of alanine on the electrophilic central carbon atom of phenyl isothiocyanate. This step is typically conducted under mildly alkaline conditions (pH ~9) to ensure the amino group is in its deprotonated, more nucleophilic state.[14][15] This forms a stable N-phenylthiocarbamoyl-alanine (PTC-alanine) intermediate.

-

Step 2: Acid-Catalyzed Cyclization: The PTC-alanine intermediate is then treated with acid (e.g., hydrochloric acid) and heated.[14] The acid protonates the carboxylic acid group, which is then attacked intramolecularly by the sulfur atom of the thiourea moiety. Subsequent dehydration and rearrangement lead to the formation of the stable, five-membered thiohydantoin ring.

Caption: Reaction mechanism for PTH-Alanine synthesis.

Detailed Experimental Protocol

This protocol is adapted from established literature procedures for the synthesis of phenylthiohydantoins from free amino acids.[14]

Materials and Reagents:

-

DL-Alanine

-

Phenyl Isothiocyanate (Reagent Grade)

-

1N Sodium Hydroxide (NaOH)

-

1N Hydrochloric Acid (HCl)

-

Glacial Acetic Acid

-

Deionized Water

-

Ethanol

Equipment:

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer with heating mantle

-

pH meter or indicator paper

-

Separatory funnel

-

Büchner funnel and vacuum flask

-

Standard laboratory glassware

Procedure:

Part A: Formation of the Phenylthiocarbamoyl (PTC) Derivative

-

Dissolution: Dissolve 10 mmol of DL-alanine in 25 mL of deionized water in a round-bottom flask.

-

pH Adjustment: Adjust the pH of the solution to approximately 9 using 1N NaOH. Use a pH meter for accuracy.[14]

-

Addition of Reagent: While stirring vigorously, add 1.1 equivalents (11 mmol) of phenyl isothiocyanate to the solution. The reaction is typically kept at around 40°C.[14]

-

Reaction Maintenance: Continue to stir and maintain the pH at ~9 by adding small portions of 1N NaOH as needed. The reaction is complete when alkali consumption ceases, which usually takes less than 30 minutes.[14]

-

Work-up: After the reaction is complete, cool the mixture and wash it with an organic solvent like dichloromethane to remove any unreacted phenyl isothiocyanate. The aqueous layer containing the PTC-alanine salt is retained.

Part B: Cyclization to the Phenylthiohydantoin (PTH) Derivative

-

Acidification: Transfer the aqueous solution of PTC-alanine to a clean round-bottom flask. Carefully acidify the solution with 1N HCl to a pH of ~1.

-

Cyclization: Attach a reflux condenser and heat the mixture to reflux for two hours. During this time, the PTH-alanine will precipitate out of the solution as it forms.[14]

-

Isolation: Cool the reaction mixture to room temperature, then place it in an ice bath to maximize precipitation. Collect the solid product by vacuum filtration using a Büchner funnel.

-

Washing: Wash the collected solid with cold deionized water to remove any remaining salts and acid.

Part C: Purification

-

Recrystallization: The crude product can be purified by recrystallization. A suitable solvent system is a mixture of glacial acetic acid and water.[14] Dissolve the crude solid in a minimum amount of hot solvent, then allow it to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.[16]

-

Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry thoroughly in a vacuum oven. The yield of the pure product is typically in the range of 80-90%.[14]

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

| Property | Expected Value | Source |

| Molecular Formula | C₁₀H₁₀N₂OS | [6][17] |

| Molecular Weight | 206.27 g/mol | [6] |

| Appearance | White to off-white crystalline solid | General Observation |

| Melting Point | 185 °C (from DL-alanine) | [14] |

| ¹H NMR | Signals corresponding to methyl, methine, and phenyl protons are expected. | [6] |

| ¹³C NMR | Signals for methyl, methine, phenyl, carbonyl (C=O), and thiocarbonyl (C=S) carbons. | [6] |

| IR Spectroscopy | Characteristic peaks for N-H, C=O (amide), and C=S stretching vibrations. | [6] |

| Mass Spectrometry | [M+H]⁺ at m/z 207.05867 | [17] |

Synthetic Workflow Visualization

The overall process from starting materials to the final, characterized product is summarized in the following workflow.

Caption: Experimental workflow for synthesis and purification.

Safety and Handling

Researchers must adhere to standard laboratory safety practices, including the use of personal protective equipment (PPE) such as safety glasses, lab coats, and gloves.

-

Phenyl Isothiocyanate: Is a lachrymator and is toxic. It should be handled in a well-ventilated fume hood.

-

Hydrochloric Acid & Sodium Hydroxide: These are corrosive and should be handled with care to avoid skin and eye contact.

-

This compound (Product): GHS hazard information indicates that the final compound is toxic if swallowed, toxic in contact with skin, and toxic if inhaled.[6] Appropriate containment and handling procedures should be followed.

Always consult the Safety Data Sheet (SDS) for each reagent before beginning any experimental work.

Conclusion

The synthesis of this compound via the reaction of DL-alanine and phenyl isothiocyanate represents a highly reliable and efficient method for obtaining this valuable heterocyclic compound. The procedure, grounded in the principles of Edman chemistry, is robust and provides high yields of a pure product. The detailed protocol and characterization data provided in this guide offer a solid foundation for researchers in medicinal chemistry and drug development to synthesize and utilize this important molecular scaffold for further investigation and application.

References

- 1. jchemrev.com [jchemrev.com]

- 2. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]

- 3. scispace.com [scispace.com]

- 4. Amino Acid Analysis Using Precolumn Derivatization with Phenylisothiocyanate | Springer Nature Experiments [experiments.springernature.com]

- 5. Synthesis of the protein-sequencing reagent 4-(3-pyridinylmethylaminocarboxypropyl) phenyl isothiocyanate and characterization of 4-(3-pyridinylmethylaminocarboxypropyl) phenylthiohydantoins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. A Simple Synthesis of 2-Thiohydantoins† - PMC [pmc.ncbi.nlm.nih.gov]

- 13. [PDF] A simple synthesis of 2-thiohydantoins. | Semantic Scholar [semanticscholar.org]

- 14. scispace.com [scispace.com]

- 15. par.nsf.gov [par.nsf.gov]

- 16. m.youtube.com [m.youtube.com]

- 17. PubChemLite - this compound (C10H10N2OS) [pubchemlite.lcsb.uni.lu]

An In-depth Technical Guide to 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Synthesis, Characterization, and Therapeutic Potential

This guide provides a comprehensive technical overview of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's nomenclature, structure, synthesis, and characterization, while also exploring its potential therapeutic applications based on the well-documented biological activities of the broader thiohydantoin family.

Compound Identification and Structure

The compound of interest is systematically identified by its IUPAC name and structural formula.

IUPAC Name: 5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one[1]

Synonyms: 5-Methyl-3-phenyl-2-thiohydantoin, this compound[1]

CAS Number: 4333-19-1[1]

Molecular Formula: C₁₀H₁₀N₂OS[1]

The structure consists of a five-membered imidazolidine ring with a methyl group at the 5-position, a phenyl group at the 3-position, a ketone at the 4-position, and a thione group at the 2-position.

Caption: 2D Structure of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are crucial for its handling, formulation, and understanding its behavior in biological systems.

| Property | Value | Source |

| Molecular Weight | 206.27 g/mol | --INVALID-LINK--[1] |

| XLogP3 | 1.7 | --INVALID-LINK--[1] |

| Hydrogen Bond Donor Count | 1 | --INVALID-LINK--[1] |

| Hydrogen Bond Acceptor Count | 2 | --INVALID-LINK--[1] |

| Rotatable Bond Count | 1 | --INVALID-LINK--[1] |

Synthesis Protocol

A reliable and efficient method for the synthesis of 5-substituted-3-phenyl-2-thioxoimidazolidin-4-one derivatives involves the reaction of S-amino acids with phenylisothiocyanate. The following protocol is adapted from the general procedure described by Jangale et al. (2015) for the synthesis of phenylthiohydantoins of amino acids[2].

Reaction Scheme:

Caption: Synthesis of this compound.

Experimental Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve S-Alanine (1 equivalent) in a solution of triethylamine (TEA) in a mixture of dimethylformamide (DMF) and water (8:2).

-

Addition of Phenylisothiocyanate: To the stirred solution, add phenylisothiocyanate (1 equivalent) dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Work-up: Upon completion, acidify the reaction mixture with 1N HCl.

-

Isolation and Purification: The solid product that precipitates out is collected by filtration and recrystallized from aqueous ethanol to yield the pure this compound.

This method offers a straightforward and efficient route to the target compound with the advantages of mild reaction conditions and a simple work-up procedure.

Spectroscopic Characterization

The structural confirmation of the synthesized this compound is achieved through various spectroscopic techniques. The expected data based on the PubChem spectral database are as follows[1]:

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the methyl protons, the methine proton at the 5-position, the aromatic protons of the phenyl group, and the N-H proton. |

| ¹³C NMR | Resonances for the methyl carbon, the methine carbon, the carbonyl carbon, the thione carbon, and the aromatic carbons. |

| IR Spectroscopy | Characteristic absorption bands for N-H stretching, C-H stretching (aromatic and aliphatic), C=O stretching (amide), and C=S stretching. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (206.27 g/mol ). |

Potential Applications in Drug Development

While specific biological data for this compound is not extensively reported, the thiohydantoin scaffold is a well-recognized privileged structure in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities.

Caption: Biological activities of the thiohydantoin scaffold.

Anticancer Activity: Numerous thiohydantoin derivatives have demonstrated significant in vitro cytotoxicity against various cancer cell lines, including prostate and breast cancer.[3] The proposed mechanisms of action often involve the inhibition of key cellular targets. For instance, some derivatives have been shown to act as androgen receptor antagonists, which is a key strategy in the treatment of prostate cancer.[4]

Other Potential Therapeutic Areas: Beyond oncology, thiohydantoin derivatives have been investigated for their potential as antimicrobial, antidiabetic, and anti-inflammatory agents. This broad spectrum of activity underscores the therapeutic potential of this chemical class and suggests that this compound could be a valuable candidate for further biological screening.

Conclusion

This compound is a readily synthesizable compound belonging to the pharmacologically significant thiohydantoin class. This guide has provided a detailed overview of its chemical identity, a practical synthesis protocol, and methods for its characterization. While further research is needed to elucidate the specific biological activities of this particular molecule, the extensive evidence of the therapeutic potential of the thiohydantoin scaffold strongly supports its further investigation in drug discovery programs.

References

- 1. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. Design, synthesis and biological evaluation of novel 5-oxo-2-thioxoimidazolidine derivatives as potent androgen receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Phenylthiohydantoin-DL-alanine (CAS 4333-19-1)

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Phenylthiohydantoin-DL-alanine (PTH-DL-alanine), a molecule of significant interest in the fields of biochemistry and proteomics. With full editorial control, this document is structured to deliver not just data, but a deeper understanding of the causality behind its applications, particularly its pivotal role in protein sequencing.

Introduction: The Significance of Phenylthiohydantoin-DL-alanine

Phenylthiohydantoin-DL-alanine, identified by the CAS number 4333-19-1, is a heterocyclic compound that serves as a cornerstone in the chemical sequencing of proteins and peptides.[1] It is a derivative of the amino acid alanine, formed during the Edman degradation process.[2] This process, a revolutionary method for determining the amino acid sequence of a polypeptide from its N-terminus, relies on the sequential cleavage and identification of amino acids as their respective phenylthiohydantoin derivatives.[3][4] Therefore, PTH-DL-alanine is not just a chemical compound but a vital tool that has unlocked countless insights into protein structure and function, paving the way for advancements in molecular biology and drug discovery.[1]

This guide will delve into the chemical properties, synthesis, and, most importantly, the application of PTH-DL-alanine in the context of protein sequencing. We will explore the underlying principles of the Edman degradation, provide detailed experimental protocols, and discuss the analytical techniques used for its identification.

Physicochemical Properties and Safety Data

A thorough understanding of the physicochemical properties of PTH-DL-alanine is essential for its handling, storage, and use in experimental settings.

Table 1: Physicochemical Properties of Phenylthiohydantoin-DL-alanine

| Property | Value | Source(s) |

| CAS Number | 4333-19-1 | [1] |

| Molecular Formula | C₁₀H₁₀N₂OS | [1] |

| Molecular Weight | 206.26 g/mol | [1] |

| Appearance | White to orange to green crystalline powder | [1] |

| Melting Point | 184 - 188 °C | [1] |

| pKa | 11.19 ± 0.40 (Predicted) | |

| Storage Temperature | -20°C |

Safety Information:

Phenylthiohydantoin-DL-alanine is classified as toxic if swallowed, in contact with skin, or if inhaled. It is crucial to handle this compound with appropriate personal protective equipment (PPE), including gloves, lab coat, and eye protection, in a well-ventilated area or fume hood.

Synthesis of Phenylthiohydantoin-DL-alanine

While PTH-DL-alanine is most famously generated during the Edman degradation of a peptide containing alanine at its N-terminus, it can also be synthesized as a standard for analytical purposes. The general synthesis of 2-thiohydantoins often involves the reaction of an α-amino acid with a thiocyanate or isothiocyanate derivative.[5]

A General Protocol for the Synthesis of Phenylthiohydantoin Amino Acid Standards:

This protocol outlines the synthesis of a phenylthiohydantoin derivative from an amino acid, which can be adapted for DL-alanine.

Materials:

-

DL-alanine

-

Pyridine

-

Water

-

Sodium Hydroxide (NaOH) solution (1N)

-

Phenyl isothiocyanate

-

Hydrochloric acid (HCl)

Procedure:

-

Dissolve the amino acid (e.g., DL-alanine) in a mixture of pyridine and water.

-

Adjust the pH of the solution to approximately 9.0 using 1N NaOH.

-

Warm the solution to around 40°C.

-

Add phenyl isothiocyanate while stirring vigorously and maintain the temperature for the reaction to proceed.

-

After the reaction, the resulting phenylthiocarbamoyl (PTC) derivative is cyclized under acidic conditions, typically by refluxing with HCl, to yield the phenylthiohydantoin derivative.[6]

-

The product can then be purified by recrystallization.

The Central Role in Protein Sequencing: The Edman Degradation

The primary and most significant application of Phenylthiohydantoin-DL-alanine is as a product of the Edman degradation, a powerful method for determining the N-terminal sequence of proteins and peptides.[3] This iterative process allows for the sequential removal and identification of amino acids from the N-terminus of a polypeptide chain.

The Mechanism of Edman Degradation

The Edman degradation is a three-step process:

-

Coupling: Under mildly alkaline conditions, the N-terminal amino group of the peptide reacts with phenyl isothiocyanate (PITC), also known as Edman's reagent, to form a phenylthiocarbamoyl-peptide (PTC-peptide).[7]

-

Cleavage: The PTC-peptide is then treated with a strong anhydrous acid, such as trifluoroacetic acid (TFA). This cleaves the peptide bond between the first and second amino acid, releasing the N-terminal amino acid as an anilinothiazolinone (ATZ) derivative. The remainder of the peptide chain is left intact for the next cycle.[8]

-

Conversion: The unstable ATZ-amino acid is extracted and then converted to the more stable phenylthiohydantoin (PTH) amino acid derivative by treatment with an aqueous acid.[3] This PTH-amino acid is then identified by chromatography.

The entire cycle is then repeated on the shortened peptide, allowing for the sequential determination of the amino acid sequence.

References

- 1. Influence of the amino-terminus on in vitro and in vivo biological activity of synthetic parathyroid hormone-like peptides of malignancy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Mass Spectrometry [www2.chemistry.msu.edu]

- 3. Identification of PTH-Amino Acids by High-Performance Liquid Chromatography | Springer Nature Experiments [experiments.springernature.com]

- 4. jchemrev.com [jchemrev.com]

- 5. jchemrev.com [jchemrev.com]

- 6. scispace.com [scispace.com]

- 7. Synthesis and evaluation of novel thiohydantoin derivatives for antidiabetic activity using in silico in vitro and in vivo methods - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Multifaceted Biological Activities of 2-Thioxoimidazolidin-4-one Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Versatility of the 2-Thioxoimidazolidin-4-one Scaffold

The 2-thioxoimidazolidin-4-one, also known as 2-thiohydantoin, is a five-membered heterocyclic ring that has emerged as a "privileged scaffold" in medicinal chemistry. Its derivatives have demonstrated a remarkable breadth of pharmacological activities, making them a focal point for the development of novel therapeutic agents.[1][2] This guide provides an in-depth exploration of the diverse biological activities of these compounds, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies crucial for their evaluation. The inherent structural features of the 2-thioxoimidazolidin-4-one core, including its ability to participate in various non-covalent interactions, contribute to its capacity to bind to a wide array of biological targets.[1][3] This versatility has led to the discovery of derivatives with potent anticancer, antimicrobial, antiviral, and anticonvulsant properties, among others.[4][5][6]

This document is designed for researchers, scientists, and drug development professionals, providing a comprehensive technical resource to support the design and advancement of next-generation therapeutics based on this versatile chemical framework.

I. Anticancer Activity: Inducing Apoptosis and Halting Cell Proliferation

Derivatives of 2-thioxoimidazolidin-4-one have shown significant promise as anticancer agents, with several studies demonstrating their potent cytotoxic effects against various cancer cell lines.[5][7][8] The primary mechanisms underlying their anticancer activity involve the induction of apoptosis and the arrest of the cell cycle.

Mechanism of Action: Targeting Key Cellular Pathways

A significant body of research points to the ability of 2-thioxoimidazolidin-4-one derivatives to modulate critical signaling pathways involved in cancer cell survival and proliferation. One of the key pathways targeted is the PI3K/AKT pathway, which is often hyperactivated in cancer.[5][7]

One notable study investigated a promising 2-thioxoimidazolidin-4-one derivative, designated as compound 4, which exhibited potent cytotoxic effects against hepatocellular carcinoma (HepG2) cells with an IC50 value of 0.017 μM.[7] This compound was found to induce apoptosis by upregulating the expression of pro-apoptotic genes such as p53, PUMA, and caspases 3, 8, and 9, while downregulating the anti-apoptotic gene Bcl-2.[7][9] Furthermore, it was shown to inhibit the PI3K/AKT pathway at both the gene and protein levels.[7] The induction of apoptosis was confirmed by a 19.35-fold increase in apoptotic cells, as determined by flow cytometry.[7][9]

In addition to apoptosis induction, this class of compounds can also arrest the cell cycle. For instance, compound 4 was observed to cause cell cycle arrest at the G2/M phase in HepG2 cells.[5][7][9] Another study on different derivatives found that one compound arrested liver cancer cells at the G0/G1 phase, while another arrested colon cancer cells at the S phase.[6]

Signaling Pathway: Apoptosis Induction by a 2-Thioxoimidazolidin-4-one Derivative

Caption: Inhibition of the PI3K/AKT pathway and modulation of apoptotic proteins by a 2-thioxoimidazolidin-4-one derivative, leading to programmed cell death.

Structure-Activity Relationship (SAR) Insights

The anticancer potency of 2-thioxoimidazolidin-4-one derivatives is highly dependent on the nature and position of substituents on the core ring. Studies have shown that incorporating various heterocyclic moieties, such as benzimidazoles, pyrazoles, triazoles, and benzoxazoles, can significantly enhance cytotoxic activity.[1][6] For example, a derivative incorporating a specific pyrazole moiety demonstrated an IC50 of 2.33 μg/mL against the HepG-2 cell line.[1] Another derivative showed potent activity against the MCF-7 breast cancer cell line with an IC50 of 3.98 μg/mL.[1] These findings underscore the importance of exploring diverse substitutions to optimize the anticancer profile of this scaffold.

Data Presentation: Cytotoxic Activity of Selected Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 4 | HepG2 (Liver) | 0.017 | [7] |

| Compound 2 | HepG2 (Liver) | 0.18 | [7] |

| Staurosporine | HepG2 (Liver) | 5.07 | [7] |

| 5-Fluorouracil | HepG2 (Liver) | 5.18 | [7] |

| Compound 14 | HepG-2 (Liver) | 2.33 µg/mL | [1] |

| Compound 5 | MCF-7 (Breast) | 3.98 µg/mL | [1] |

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

This protocol outlines the widely used MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay to determine the cytotoxic effects of 2-thioxoimidazolidin-4-one derivatives on cancer cell lines.[7][9]

I. Materials and Reagents:

-

Cancer cell line (e.g., HepG2)

-

Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin

-

2-Thioxoimidazolidin-4-one derivatives (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well microtiter plates

-

CO2 incubator

-

Microplate reader

II. Step-by-Step Methodology:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 1 x 10^5 cells per well and incubate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell adhesion.

-

Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% v/v. Add the diluted compounds to the respective wells in triplicate. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

-

Incubation: Incubate the plates for 24 to 48 hours under the same conditions.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, can be determined by plotting the percentage of cell viability against the compound concentration.

II. Antimicrobial Activity: Combating Bacterial and Fungal Pathogens

The emergence of drug-resistant microbial pathogens presents a significant global health challenge, necessitating the development of new antimicrobial agents.[10][11] 2-Thioxoimidazolidin-4-one derivatives have been identified as a promising class of compounds with a broad spectrum of antimicrobial activity.[2][4]

Mechanism of Action: Disruption of Microbial Processes

While the precise mechanisms of action for many antimicrobial 2-thioxoimidazolidin-4-one derivatives are still under investigation, it is believed that they may interfere with essential microbial processes. Some studies suggest that these compounds could inhibit bacterial virulence by targeting quorum sensing, a cell-to-cell communication system that regulates the expression of virulence factors.[12] For instance, certain derivatives have been shown to inhibit the production of protease, hemolysin, and pyocyanin in Pseudomonas aeruginosa.[12]

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of these derivatives is significantly influenced by the substituents on the imidazolidinone ring. For example, the introduction of halogen atoms, such as chlorine and bromine, on the aromatic rings attached to the core structure has been shown to enhance antibacterial and antifungal activities.[10][11] One study highlighted that a derivative with a 2,4-dichlorobenzylidene moiety possessed antifungal properties comparable to the reference drug ketoconazole.[10] Another investigation found that a compound with a hydroxyl group as a substituent exhibited potent antimicrobial activity.[4]

Data Presentation: Antimicrobial Activity of Selected Derivatives

| Compound ID | Target Organism | Activity | Reference |

| Compound 5b | Staphylococcus aureus, Pseudomonas aeruginosa | MIC = 25 mg/mL | [11] |

| Compound 5a, 5b, 5c, 5e | Candida albicans | Active | [11] |

| (±)1,1'-(3-((2,4-dichlorobenzylidene)amino)-4-oxo-2-thioxoimidazolidine-1,5-diyl)bis-(propan-1-one) | Fungi | Comparable to Ketoconazole | [10] |

Experimental Protocol: Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)

This protocol describes the agar well diffusion method, a standard technique for evaluating the in vitro antimicrobial activity of chemical compounds.[4]

I. Materials and Reagents:

-

Bacterial and/or fungal strains

-

Nutrient agar or Mueller-Hinton agar for bacteria; Sabouraud dextrose agar for fungi

-

Sterile petri dishes

-

2-Thioxoimidazolidin-4-one derivatives (dissolved in a suitable solvent like DMSO)

-

Positive control (standard antibiotic or antifungal)

-

Negative control (solvent)

-

Sterile cork borer

-

Incubator

II. Step-by-Step Methodology:

-

Media Preparation and Inoculation: Prepare the appropriate agar medium and pour it into sterile petri dishes. Allow the agar to solidify. Prepare a standardized inoculum of the test microorganism and uniformly spread it over the surface of the agar.

-

Well Creation: Use a sterile cork borer to create wells of a specific diameter in the agar.

-

Compound Loading: Add a defined volume of the test compound solution, positive control, and negative control into separate wells.

-

Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 24-48 hours.

-

Zone of Inhibition Measurement: After incubation, measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited) in millimeters.

-

Interpretation: A larger zone of inhibition indicates greater antimicrobial activity. The results are often compared to those of the positive control.

III. Anticonvulsant Activity: Modulating Neuronal Excitability

Epilepsy is a neurological disorder characterized by recurrent seizures, and there is a continuous need for new anticonvulsant drugs with improved efficacy and fewer side effects.[13] Derivatives of 2-thioxoimidazolidin-4-one have been investigated for their potential as anticonvulsant agents.[6][13]

Mechanism of Action: Potential Targets in the Central Nervous System

The exact mechanism of anticonvulsant action for 2-thioxoimidazolidin-4-one derivatives is not fully elucidated but is thought to involve the modulation of ion channels or neurotransmitter systems in the central nervous system. The structural similarity of the hydantoin ring (a core component of some anticonvulsant drugs like phenytoin) to the 2-thioxoimidazolidin-4-one scaffold suggests that these compounds may act on similar targets, such as voltage-gated sodium channels.[14]

Structure-Activity Relationship (SAR) Insights

The anticonvulsant activity is highly dependent on the substitution pattern. Studies on related thiazolidinone derivatives, which share structural similarities, have shown that the nature of the substituent at various positions can significantly impact the anticonvulsant potency and neurotoxicity.[15][16] For instance, in a series of 2-(substituted-imino)thiazolidin-4-ones, a derivative with a pentyloxy phenyl group was identified as the most potent anticonvulsant.

Experimental Protocol: Anticonvulsant Screening (Maximal Electroshock Seizure - MES Test)

The MES test is a widely used animal model to screen for anticonvulsant activity, particularly for identifying compounds that are effective against generalized tonic-clonic seizures.[16]

I. Materials and Reagents:

-

Mice or rats

-

2-Thioxoimidazolidin-4-one derivatives

-

Vehicle (e.g., saline, polyethylene glycol)

-

Corneal electrodes

-

A constant current electroshock apparatus

II. Step-by-Step Methodology:

-

Animal Preparation and Compound Administration: Administer the test compound or vehicle to the animals (typically via intraperitoneal or oral route) at a predetermined time before the test.

-

Electroshock Application: Apply a short electrical stimulus (e.g., 50-60 Hz for 0.2 seconds) through corneal electrodes. The current intensity is set to a level that induces a maximal tonic hindlimb extension seizure in control animals.

-

Observation: Observe the animals for the presence or absence of the tonic hindlimb extension phase of the seizure.

-

Endpoint: The abolition of the tonic hindlimb extension is considered the endpoint, indicating anticonvulsant activity.

-

Data Analysis: The dose of the compound that protects 50% of the animals from the tonic hindlimb extension (ED50) is calculated. Neurotoxicity is often assessed in parallel using tests like the rotarod test to determine a protective index (TD50/ED50).

Experimental Workflow: Anticonvulsant Screening

Caption: A streamlined workflow for the in vivo screening of anticonvulsant activity using the Maximal Electroshock Seizure (MES) test.

IV. Other Notable Biological Activities

Beyond the major areas discussed, 2-thioxoimidazolidin-4-one derivatives have been reported to possess a range of other biological activities, including:

-

Antiviral Activity: Certain derivatives have shown activity against various viruses.[4][5]

-

Anti-inflammatory Activity: Some compounds have demonstrated anti-inflammatory effects.[17]

-

Antidiabetic and Antioxidant Activity: Recent studies have explored their potential in managing diabetes and oxidative stress.[18]

-

Enzyme Inhibition: These derivatives have been identified as inhibitors of enzymes such as fatty acid amide hydrolase (FAAH) and thymidine phosphorylase.[19][20]

Conclusion and Future Directions

The 2-thioxoimidazolidin-4-one scaffold continues to be a highly productive source of novel bioactive compounds. The diverse pharmacological activities exhibited by its derivatives underscore the immense potential of this heterocyclic system in drug discovery. Future research in this area should focus on several key aspects:

-

Mechanism of Action Studies: A deeper understanding of the molecular targets and signaling pathways modulated by these compounds will facilitate rational drug design.

-

Structure-Activity Relationship (SAR) Expansion: Systematic exploration of the chemical space around the 2-thioxoimidazolidin-4-one core will be crucial for optimizing potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy and Safety Profiling: Promising lead compounds identified through in vitro screening must be rigorously evaluated in relevant animal models to assess their therapeutic potential and safety.

-

Development of Multi-Targeted Agents: The inherent versatility of the scaffold could be leveraged to design single molecules that act on multiple targets, which may be particularly beneficial for complex diseases like cancer.

By integrating synthetic chemistry, biological evaluation, and computational modeling, the full therapeutic potential of 2-thioxoimidazolidin-4-one derivatives can be unlocked, paving the way for the development of innovative medicines to address unmet medical needs.

References

- 1. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benthamscience.com [benthamscience.com]

- 3. researchgate.net [researchgate.net]

- 4. ijpcbs.com [ijpcbs.com]

- 5. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 6. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 10. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]

- 11. researchgate.net [researchgate.net]

- 12. Synthesis of imidazolidine-2,4-dione and 2-thioxoimidazolidin-4-one derivatives as inhibitors of virulence factors production in Pseudomonas aeruginosa - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Synthesis and anticonvulsant activity of new thiazolidinone and thioxoimidazolidinone derivatives derived from furochromones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Synthesis of New Imidazolidin-2,4-dione and 2-Thioxoimidazolidin-4-ones via C-Phenylglycine Derivatives [mdpi.com]

- 15. Sulfonamide derivatives of thiazolidin-4-ones with anticonvulsant activity against two seizure models: synthesis and pharmacological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. biointerfaceresearch.com [biointerfaceresearch.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. farm.ucl.ac.be [farm.ucl.ac.be]

- 20. Structure-activity relationship of 2,4,5-trioxoimidazolidines as inhibitors of thymidine phosphorylase - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Mechanism of Action of Thiohydantoin Compounds

Abstract

The thiohydantoin scaffold represents a cornerstone in modern medicinal chemistry, most notably in the development of potent therapeutics for castration-resistant prostate cancer (CRPC). Second-generation nonsteroidal antiandrogens, such as enzalutamide and apalutamide, are built upon this heterocyclic core. Their clinical success stems from a multi-pronged attack on the androgen receptor (AR) signaling pathway, a critical driver of prostate cancer proliferation. This guide provides a detailed examination of the molecular mechanisms underpinning the action of thiohydantoin-based AR inhibitors. We will dissect the canonical AR signaling cascade, pinpoint the multiple nodes of inhibition by these compounds, explore emerging non-canonical mechanisms, and provide field-proven experimental protocols for researchers to validate and characterize these mechanisms in a laboratory setting. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this vital class of therapeutic agents.

Introduction: The Thiohydantoin Scaffold in Oncology

The five-membered thiohydantoin ring is a privileged scaffold in drug discovery, offering a synthetically tractable and versatile framework for creating compounds with diverse biological activities.[1][2] While derivatives have shown promise as antimicrobial, antiviral, and anti-inflammatory agents, their most profound impact has been in oncology.[3][4][5][6][7] The development of drugs like enzalutamide and apalutamide revolutionized the treatment of CRPC, a stage of the disease where cancer progresses despite androgen deprivation therapy (ADT).[8][9][10]

The rationale for targeting the androgen receptor is clear: even in a castration-resistant state, prostate cancer cells often remain dependent on AR signaling for growth and survival.[11] First-generation antiandrogens, such as bicalutamide, act as simple competitive antagonists but can fail when AR is overexpressed or mutated, sometimes even acting as partial agonists.[11][12] Thiohydantoin-based second-generation inhibitors were specifically designed to overcome these limitations by providing a more profound and multi-faceted blockade of the AR signaling axis.[11][13]

Core Mechanism of Action: Comprehensive Androgen Receptor Signaling Inhibition

The primary mechanism of action for clinically approved thiohydantoin compounds is the potent and comprehensive inhibition of the androgen receptor signaling pathway. This is not a single-point blockade but a multi-step disruption that ensures the abrogation of androgen-driven gene transcription.[13][14]

The Canonical Androgen Receptor (AR) Signaling Pathway

In its inactive state, the AR resides in the cytoplasm, complexed with heat shock proteins (HSPs).[15] The signaling cascade is initiated by the binding of androgens, primarily dihydrotestosterone (DHT), to the ligand-binding domain (LBD) of the AR.[15] This binding event triggers a conformational change, leading to the dissociation of HSPs, receptor dimerization, and subsequent translocation into the nucleus.[13][16] Once in the nucleus, the AR dimer binds to specific DNA sequences known as Androgen Response Elements (AREs) in the promoter regions of target genes.[14][17] This binding facilitates the recruitment of coactivator proteins and the assembly of the transcriptional machinery, initiating the expression of genes responsible for cell proliferation and survival, such as Prostate-Specific Antigen (PSA).[13]

Multi-Point Inhibition by Thiohydantoin Compounds

Thiohydantoin-based drugs like enzalutamide and apalutamide disrupt this pathway at several critical junctures.[14][18][19][20]

-

Competitive Inhibition of Ligand Binding: These compounds bind with high affinity to the AR's ligand-binding domain, directly competing with endogenous androgens like DHT.[19][21] Enzalutamide, for instance, binds to the AR with an affinity approximately eightfold higher than that of bicalutamide.[12]

-

Impeding Nuclear Translocation: Unlike first-generation antagonists, which may still allow the AR to move into the nucleus, thiohydantoin inhibitors effectively prevent the nuclear import of the receptor even after ligand binding.[12][14][22][23] This sequesters the AR in the cytoplasm, physically separating it from its target genes.

-

Inhibition of DNA Binding: Should any AR-drug complex manage to enter the nucleus, these compounds distort the receptor's conformation in such a way that it impairs its ability to bind to AREs on the DNA.[14][18][19] This provides a crucial secondary blockade against transcriptional activation.

-

Blocking Coactivator Recruitment: Finally, enzalutamide and apalutamide prevent the necessary interaction between the AR and coactivator proteins, which are essential for initiating gene transcription.[14][20][23] This ensures that even if the receptor were to bind to DNA, it could not form a functional transcriptional complex.

This multi-faceted mechanism of action is the primary reason for the superior clinical efficacy of these compounds compared to their predecessors.[13]

References

- 1. Recent applications of hydantoin and thiohydantoin in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. jchemrev.com [jchemrev.com]

- 3. ijrpr.com [ijrpr.com]

- 4. jchemrev.com [jchemrev.com]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Development of Novel 1,3-Disubstituted-2-Thiohydantoin Analogues with Potent Anti-Inflammatory Activity; In Vitro and In Silico Assessments - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Development in Hydantoins, Thiohydantoins, and Selenohydantoins as Anticancer Agents: Structure-activity Relationship and Design Strategies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Synthesis of Hydantoin Androgen Receptor Antagonists and Study on Their Antagonistic Activity | MDPI [mdpi.com]

- 11. Structure-Activity Relationship for Thiohydantoin Androgen Receptor Antagonists for Castration-Resistant Prostate Cancer (CRPC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. erc.bioscientifica.com [erc.bioscientifica.com]

- 14. What is the mechanism of Enzalutamide? [synapse.patsnap.com]

- 15. benchchem.com [benchchem.com]

- 16. innoprot.com [innoprot.com]

- 17. An androgen response element driven reporter assay for the detection of androgen receptor activity in prostate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Apalutamide for the Treatment of Nonmetastatic Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 19. ERLEADA - Mechanism of Action [jnjmedicalconnect.com]

- 20. What is the mechanism of Apalutamide? [synapse.patsnap.com]

- 21. Enzalutamide - Wikipedia [en.wikipedia.org]

- 22. urology-textbook.com [urology-textbook.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one: Synthesis, History, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one, a member of the thiohydantoin family of heterocyclic compounds. Delving into its historical context, synthesis, and significant biological activities, this document serves as a crucial resource for professionals engaged in medicinal chemistry and drug discovery.

Introduction to the Thiohydantoin Scaffold

This compound belongs to the class of compounds known as 2-thiohydantoins. These are sulfur analogs of hydantoins, where the carbonyl group at the C2 position is replaced by a thiocarbonyl group.[1][2] This structural motif is of significant interest in medicinal chemistry due to its versatile biological activities, which include anticonvulsant, antimicrobial, antiviral, and anticancer properties.[2] The therapeutic potential of thiohydantoin derivatives is largely attributed to the diverse substitutions that can be made at the N1, N3, and C5 positions of the imidazolidine ring, allowing for the fine-tuning of their pharmacological profiles.

Historical Context: The Emergence of Thiohydantoins

The history of 2-thiohydantoin dates back to the early 20th century.[2] While a specific timeline for the discovery of this compound is not extensively documented in seminal literature, the development of its parent scaffold is well-established. Early research focused on the synthesis of the basic thiohydantoin ring and its simpler derivatives. Over the decades, the focus shifted towards the synthesis of more complex, substituted thiohydantoins, driven by the quest for novel therapeutic agents. The exploration of anticonvulsant properties within this class of compounds has been a particularly active area of research.[3][4][5]

Synthesis of this compound

The synthesis of 3,5-disubstituted 2-thioxoimidazolidin-4-ones can be achieved through several established synthetic routes. A common and effective method involves the reaction of an α-amino acid with an isothiocyanate.[6]

General Synthetic Pathway

A prevalent method for synthesizing 3,5-disubstituted 2-thioxoimidazolidin-4-ones involves the condensation of an α-amino acid with an isothiocyanate. This reaction typically proceeds in two steps: the formation of a thiourea derivative, followed by an acid-catalyzed intramolecular cyclization to yield the thiohydantoin ring.

A closely related synthesis of (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one has been reported, which provides a strong template for the synthesis of the title compound.[6] The key steps are outlined below.

Experimental Protocol: Synthesis of a 3,5-Disubstituted 2-Thioxoimidazolidin-4-one

This protocol is adapted from the synthesis of a structurally analogous compound and can be applied to produce this compound by using the appropriate starting materials (Alanine and Phenyl isothiocyanate).

Step 1: Formation of the N-phenylthiourea derivative of Alanine

-

Alanine is dissolved in a minimum amount of aqueous sodium hydroxide (10%) with stirring.

-

Stirring is continued for an additional 2 hours.

-

An equimolar quantity of phenyl isothiocyanate is added in small portions, and stirring is continued for a further 4 hours.

-

After 24 hours, the resulting precipitate is separated by filtration. The remaining solution is acidified with hydrochloric acid to precipitate the aroylimidazilidinic acid.

Step 2: Cyclization to form this compound

-

The obtained N-phenylthiourea derivative of alanine is refluxed with 6N hydrochloric acid for 1 hour.

-

The reaction mixture is cooled, and the crystalline product is filtered off, washed with water, and air-dried.

-

The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.[6]

Visualization of the Synthetic Workflow

Caption: General workflow for the synthesis of this compound.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.[7]

| Property | Value |

| Molecular Formula | C₁₀H₁₀N₂OS |

| Molecular Weight | 206.27 g/mol |

| IUPAC Name | 5-methyl-3-phenyl-2-sulfanylideneimidazolidin-4-one |

| CAS Number | 4333-19-1 |

Biological Activities and Therapeutic Potential

Thiohydantoin derivatives have garnered significant attention for their wide range of biological activities. The primary therapeutic area of interest for this class of compounds is in the treatment of central nervous system disorders, particularly epilepsy.[3][4][5]

Anticonvulsant Activity

A substantial body of research has demonstrated the anticonvulsant properties of thiohydantoin derivatives.[3][4][5][8] The mechanism of action is often attributed to their structural similarity to existing anticonvulsant drugs, such as phenytoin, which are known to modulate voltage-gated sodium channels.

The anticonvulsant activity of these compounds is typically evaluated using standard animal models, such as the Maximal Electroshock Seizure (MES) test and the subcutaneous Pentylenetetrazole (scPTZ) seizure test. The MES test is a model for generalized tonic-clonic seizures, while the scPTZ test is a model for absence seizures.

Structure-activity relationship (SAR) studies have shown that the nature of the substituents at the N3 and C5 positions of the thiohydantoin ring plays a crucial role in determining the anticonvulsant potency and spectrum of activity.[3] Lipophilicity is a key factor influencing the ability of these compounds to cross the blood-brain barrier and reach their target sites in the central nervous system.[5]

Other Reported Activities

Beyond their anticonvulsant effects, various thiohydantoin derivatives have been investigated for other therapeutic applications, including:

-

Antimicrobial and Antifungal Activity [9]

-

Anticancer Activity [10]

-

Herbicidal Activity [11]

-

Inhibition of Fatty Acid Amide Hydrolase (FAAH) [12]

Future Directions

The thiohydantoin scaffold remains a promising template for the design and development of novel therapeutic agents. Future research in this area is likely to focus on:

-

Lead Optimization: Synthesis and evaluation of new derivatives of this compound to improve potency, selectivity, and pharmacokinetic properties.

-

Mechanism of Action Studies: Elucidation of the precise molecular targets and signaling pathways responsible for the observed biological activities.

-

Exploration of New Therapeutic Areas: Investigation of the potential of thiohydantoin derivatives in other disease areas, such as neurodegenerative disorders and infectious diseases.

Conclusion

This compound, as a representative of the 3,5-disubstituted 2-thiohydantoins, is a compound of significant interest to the scientific community. Its straightforward synthesis and the broad therapeutic potential of its structural class, particularly as anticonvulsant agents, make it a valuable subject for ongoing research and drug development efforts. This guide has provided a foundational understanding of its history, synthesis, and biological importance, aiming to facilitate further exploration in this promising area of medicinal chemistry.

References

- 1. jchemrev.com [jchemrev.com]

- 2. ijrpr.com [ijrpr.com]

- 3. Structure-activity study on anticonvulsant (thio) hydantoins using molecular connectivity indices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis, Characterization and Anti-epileptic Activity of Thiohydantoin Derivatives | Semantic Scholar [semanticscholar.org]

- 5. saspublishers.com [saspublishers.com]

- 6. mdpi.com [mdpi.com]

- 7. This compound | C10H10N2OS | CID 2872314 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. pcbiochemres.com [pcbiochemres.com]

- 9. researchgate.net [researchgate.net]

- 10. Design, Synthesis and Cytotoxicity Evaluation of New 3, 5-Disubstituted-2-Thioxoimidazolidinones - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and Herbicidal Activity of 5-(4-Hydroxybenzyl)-2-Thioxoimidazolidin-4-one Esters [mdpi.com]

- 12. pubs.acs.org [pubs.acs.org]

Whitepaper: An Investigative Guide to the Therapeutic Potential of 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one

Abstract

The compound 5-Methyl-3-phenyl-2-thioxoimidazolidin-4-one emerges from a class of heterocyclic molecules, the 2-thiohydantoins, that are recognized as a "privileged scaffold" in medicinal chemistry. While this specific molecule remains largely uncharacterized in therapeutic literature, its core structure is present in numerous compounds with significant, well-documented biological activities. This guide provides an in-depth, technical exploration of the potential therapeutic targets of this compound. By leveraging structure-activity relationship (SAR) data from analogous compounds, we identify and propose high-probability target classes, including oncology, infectious diseases, and immunomodulation. For each proposed target, this document outlines the mechanistic rationale, cites authoritative evidence from related molecules, and provides detailed experimental protocols for validation. The objective is to furnish a scientifically-grounded framework to accelerate the investigation of this promising, yet under-explored, chemical entity.

Introduction: The Privileged Scaffold Concept

In drug discovery, a privileged scaffold is a molecular framework that is capable of binding to multiple, distinct biological targets, often with high affinity. The 2-thiohydantoin core (a 2-thioxoimidazolidin-4-one ring system) is a premier example of such a scaffold.[1] Its synthetic tractability and the ability to readily modify substituents at multiple positions have made it a cornerstone in the development of novel therapeutics.[1][2]

The subject of this guide, this compound (PubChem CID: 2872314), possesses the quintessential 2-thiohydantoin core.[3] It features a methyl group at the C-5 position and a phenyl group at the N-3 position. While direct biological data on this specific molecule is sparse, the extensive pharmacology of its analogues provides a robust foundation for predicting its therapeutic potential. This document serves as an investigative roadmap, hypothesizing its most likely molecular targets and providing the experimental means to verify them.

The 2-Thiohydantoin Core: A Hub of Bioactivity

The versatility of the 2-thiohydantoin scaffold is remarkable, with derivatives demonstrating a wide spectrum of pharmacological activities. This diversity stems from the specific nature of the substituents, particularly at the C-5 and N-3 positions, which dictate target specificity and potency.[4][5]

| Pharmacological Activity | Therapeutic Area | Key Molecular Targets (Examples) | Supporting References |

| Anticancer | Oncology | Androgen Receptor (AR), Mutant IDH1, AKT1, CDK2, Perforin | [6][7][8][9][10][11] |

| Antimicrobial | Infectious Disease | Bacterial & Fungal Enzymes, Biofilm Formation | [12][13][14][15] |

| Antiviral | Infectious Disease | Viral Replication Enzymes | [4][16] |

| Anti-inflammatory | Immunology | Pro-inflammatory Pathway Components | [16] |

| Antidiabetic | Metabolic Disease | Aldose Reductase | [6] |

| Immunomodulatory | Immunology/Dermatology | Aryl Hydrocarbon Receptor (AHR) | [17] |

| Antimalarial | Infectious Disease | Plasmodium falciparum enzymes | [9][13] |

High-Potential Therapeutic Target Class I: Oncology

The most extensively documented application of the 2-thiohydantoin scaffold is in oncology. The N-3 phenyl substitution on our lead compound is a particularly strong indicator of potential anticancer activity, as this moiety is critical for interaction with several key oncogenic proteins.

Proposed Target: Androgen Receptor (AR)

Mechanistic Rationale: The Androgen Receptor is a ligand-activated transcription factor and a validated driver of prostate cancer. The blockbuster drug Enzalutamide (MDV3100) is an arylthiohydantoin that functions as a potent AR antagonist.[5][9] A critical feature of these antagonists is an N-aryl substituent that facilitates high-affinity binding to the AR ligand-binding domain, outcompeting endogenous androgens and preventing receptor activation. The N-3 phenyl group of this compound makes it a prime candidate for investigation as an AR antagonist.[10]

Proposed Experimental Validation: A competitive binding assay is the foundational experiment to determine if the compound interacts directly with the Androgen Receptor.

-

Reagents & Materials:

-

Recombinant human Androgen Receptor Ligand-Binding Domain (AR-LBD), tagged with Terbium (Tb) cryptate (donor).

-

Fluorescently-labeled androgen analogue (e.g., Fluormone™ AL Red) (acceptor).

-

Assay Buffer (e.g., 50 mM HEPES, 150 mM NaCl, 1 mM DTT, pH 7.4).

-

Test Compound: this compound, serially diluted in DMSO.

-

Positive Control: Dihydrotestosterone (DHT) or Enzalutamide.

-

384-well, low-volume, non-binding surface plates.

-

-

Procedure:

-

Prepare a dilution series of the test compound and controls in DMSO, then dilute into assay buffer. A typical starting range is 100 µM to 1 nM.

-

In each well of the 384-well plate, add 5 µL of the diluted compound/control.

-

Add 5 µL of the Tb-AR-LBD solution (pre-diluted to 2X final concentration).

-

Add 10 µL of the fluorescent androgen analogue solution (pre-diluted to 2X final concentration).

-

Seal the plate and incubate for 2-4 hours at room temperature, protected from light.

-

Read the plate on an HTRF-compatible reader, measuring emission at 665 nm (acceptor) and 620 nm (donor) following excitation at 320 nm.

-

-

Data Analysis:

-

Calculate the HTRF ratio (Emission 665nm / Emission 620nm) * 10,000.

-

Normalize the data using wells with no competitor (0% inhibition) and wells with a saturating concentration of positive control (100% inhibition).

-

Plot the normalized response against the log of the compound concentration and fit a four-parameter logistic curve to determine the IC₅₀ value.

-

Causality: A low IC₅₀ value in this assay provides direct evidence that the test compound physically displaces a known ligand from the AR's binding pocket, which is the primary mechanism of action for AR antagonists.

Proposed Target: Cancer-Associated Kinases (AKT1/CDK2)